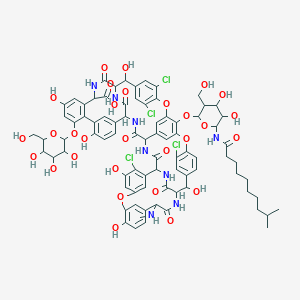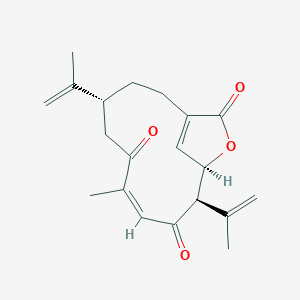
Caustinerf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caustinerf, also known as Calcium Hydroxide, is a chemical compound used in various scientific research applications. It is a white, odorless powder that has been used for decades in dentistry for its antimicrobial and tissue-dissolving properties. Caustinerf is widely used in the field of chemistry and biology due to its unique properties and effectiveness in various laboratory experiments.
Mécanisme D'action
Caustinerf works by raising the pH of the surrounding environment, which can have a variety of effects on biological systems. In cell culture experiments, it can help to maintain the pH of the culture medium, which is essential for the growth and survival of cells. In chemical reactions, it can act as a catalyst or a reactant, depending on the specific experiment.
Effets Biochimiques Et Physiologiques
Caustinerf has several biochemical and physiological effects on organisms. It has been shown to have antimicrobial properties, which can help to prevent bacterial contamination in cell culture experiments. It also has tissue-dissolving properties, which can be useful in certain medical procedures, such as root canal treatments in dentistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Caustinerf in laboratory experiments is its effectiveness in maintaining the pH of the surrounding environment. This is particularly important in cell culture experiments, where maintaining the pH of the culture medium is essential for the growth and survival of cells. Another advantage is its antimicrobial properties, which can help to prevent bacterial contamination in experiments.
One of the limitations of using Caustinerf in laboratory experiments is its high alkalinity, which can be harmful to cells and tissues. It can also be difficult to handle, as it can cause skin irritation and respiratory problems if not handled properly.
Orientations Futures
There are several future directions for the use of Caustinerf in scientific research. One area of interest is its potential use in the development of new antimicrobial agents, as it has been shown to have effective antimicrobial properties. Another area of interest is its use in tissue engineering, as it has tissue-dissolving properties that could be useful in the development of new medical treatments.
In conclusion, Caustinerf is a valuable chemical compound that has many applications in scientific research. Its unique properties and effectiveness in various laboratory experiments make it a valuable tool for researchers in the fields of chemistry and biology. With further research and development, Caustinerf has the potential to be used in a variety of new applications, making it an exciting area of research for scientists.
Méthodes De Synthèse
Caustinerf is synthesized by adding water to calcium oxide, which results in a highly alkaline solution. The solution is then filtered to remove any impurities, and the resulting product is a white, powdery substance that is commonly used in scientific research.
Applications De Recherche Scientifique
Caustinerf is used extensively in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in various experiments, such as the synthesis of organic compounds and the analysis of biological samples. It is also used in cell culture experiments to maintain the pH of the culture medium and to prevent bacterial contamination.
Propriétés
Numéro CAS |
100016-73-7 |
|---|---|
Nom du produit |
Caustinerf |
Formule moléculaire |
C17H23ClO3 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
4-chlorophenol;formaldehyde;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O.C6H5ClO.CH2O/c1-9(2)7-4-5-10(9,3)8(11)6-7;7-5-1-3-6(8)4-2-5;1-2/h7H,4-6H2,1-3H3;1-4,8H;1H2 |
Clé InChI |
BPBFTWFEDDZSSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)C)C.C=O.C1=CC(=CC=C1O)Cl |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)C)C.C=O.C1=CC(=CC=C1O)Cl |
Synonymes |
camphor - formaldehyde - para-chlorophenol camphor, formaldehyde, para-chlorophenol drug combination caustinerf |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)




![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)




